viF 549-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

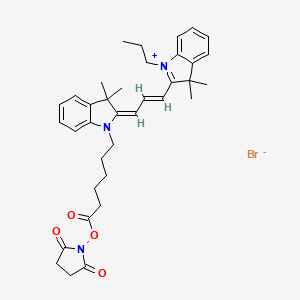

The synthesis of viF 549-NHS ester involves the reaction of 3,6-di-1-azetidinyl-9-[2-carboxy-5-[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction is typically carried out in an organic solvent like dimethylformamide or dichloromethane under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

viF 549-NHS ester primarily undergoes nucleophilic substitution reactions with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester group, which is highly reactive towards nucleophiles .

Common Reagents and Conditions

The reaction of this compound with primary amines is typically carried out in a slightly alkaline aqueous buffer (pH 7.2 to 9) to ensure the amines are deprotonated and nucleophilic. Common reagents include primary amines such as lysine residues in proteins .

Major Products

The major product of the reaction between this compound and primary amines is a fluorescently labeled amide derivative. This product retains the fluorescent properties of the parent compound, making it useful for various imaging applications .

Applications De Recherche Scientifique

viF 549-NHS ester is extensively used in scientific research due to its excellent photophysical properties. Some of its key applications include:

Flow Cytometry: Used for labeling cells to analyze their properties and interactions.

Confocal Microscopy: Provides high-resolution images of cellular structures.

Super-Resolution Microscopy: Techniques like dSTORM and STED utilize this compound for imaging at nanometer resolution.

Single Molecule Tracking: Used in live cell imaging to track the movement of individual molecules.

Protein Labeling: Conjugation to proteins for studying their localization and interactions.

Mécanisme D'action

The mechanism of action of viF 549-NHS ester involves the formation of a stable amide bond with primary amines. The N-hydroxysuccinimide ester group reacts with the amine group, releasing N-hydroxysuccinimide and forming the amide bond. This reaction is highly specific and efficient under physiological conditions .

Comparaison Avec Des Composés Similaires

viF 549-NHS ester is unique due to its high quantum yield and excellent photostability. Similar compounds include:

Janelia Fluor 646-NHS ester: Another fluorescent dye with similar applications but different excitation and emission wavelengths.

Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye but with lower photostability compared to this compound.

Alexa Fluor Dyes: A family of fluorescent dyes with varying properties and applications.

This compound stands out due to its superior photophysical properties, making it highly suitable for advanced imaging techniques.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-2-[(E)-3-(3,3-dimethyl-1-propylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoate;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N3O4.BrH/c1-6-24-37-28-17-11-9-15-26(28)35(2,3)30(37)19-14-20-31-36(4,5)27-16-10-12-18-29(27)38(31)25-13-7-8-21-34(42)43-39-32(40)22-23-33(39)41;/h9-12,14-20H,6-8,13,21-25H2,1-5H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZFBSZPHWXGCQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.